molecular formula C11H15NO4 B13093681 Ethyl 2-amino-3,4-dimethoxybenzoate

Ethyl 2-amino-3,4-dimethoxybenzoate

Cat. No.: B13093681
M. Wt: 225.24 g/mol
InChI Key: VKLVBFMUUISMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3,4-dimethoxybenzoate is an organic compound with the molecular formula C11H15NO4 It is a derivative of benzoic acid, featuring an ethyl ester group, two methoxy groups, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3,4-dimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3,4-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct amination of ethyl 3,4-dimethoxybenzoate. This process requires the use of an amine source, such as ammonia or an amine derivative, under suitable reaction conditions to introduce the amino group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used to replace the methoxy groups under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-amino-3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.

    Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Ethyl 2-amino-3,4-dimethoxybenzoate can be compared with similar compounds such as:

    Methyl 2,4-dimethoxybenzoate: This compound lacks the amino group, making it less reactive in certain biological contexts.

    Ethyl 2,6-dimethoxybenzoate: The position of the methoxy groups differs, affecting the compound’s chemical properties and reactivity.

    Benzoic acid derivatives: Various benzoic acid derivatives with different substituents can be compared to highlight the unique features of this compound.

Biological Activity

Ethyl 2-amino-3,4-dimethoxybenzoate is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from 2-amino-3,4-dimethoxybenzoic acid and ethanol through an esterification process. Its molecular formula is C12H15NO4C_{12}H_{15}NO_4 with a molecular weight of approximately 225.24 g/mol. The compound features two methoxy groups at the 3 and 4 positions of the benzene ring, which significantly influences its biological activity.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit antibacterial effects against various strains of bacteria. For instance, derivatives of related benzoate compounds have been documented to possess significant antibacterial activity, suggesting that this compound may also exhibit similar properties .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cells. For example, compounds structurally related to this compound have shown IC50 values comparable to established chemotherapeutics like paclitaxel in multidrug-resistant cancer cell lines .

A specific case study revealed that derivatives of this compound significantly reduced tumor growth in xenograft models when administered alongside standard chemotherapy agents. This suggests a potential role in enhancing the efficacy of existing cancer treatments .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways : this compound may affect signaling pathways such as PI3K/AKT and MAPK pathways, which are crucial for cell survival and growth .

Case Study 1: Anticancer Efficacy

A study conducted on various derivatives of this compound demonstrated its effectiveness against human cancer cell lines. The study reported that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

CompoundIC50 (µM)Effect on Cancer CellsToxicity Level
This compound<10Significant reduction in proliferationLow
Paclitaxel1.50Effective but higher toxicityModerate

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of related compounds revealed that this compound exhibited notable activity against resistant bacterial strains. The study utilized disc diffusion methods to assess efficacy and found it comparable to standard antibiotics .

Bacterial StrainZone of Inhibition (mm)Comparison Drug
E. coli15Ciprofloxacin
S. aureus18Vancomycin

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 2-amino-3,4-dimethoxybenzoate

InChI

InChI=1S/C11H15NO4/c1-4-16-11(13)7-5-6-8(14-2)10(15-3)9(7)12/h5-6H,4,12H2,1-3H3

InChI Key

VKLVBFMUUISMLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.